3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid
Overview
Description
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5BrN4O2 and a molecular weight of 269.05 g/mol. This compound is characterized by the presence of a bromine atom and a tetraazole ring attached to a benzoic acid core.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Preparation Methods
The synthesis of 3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the tetraazole ring. One common method involves the oxidation of 3-bromotoluene using potassium permanganate in the presence of potassium hydroxide and water. The reaction mixture is heated to boiling, and potassium permanganate is added slowly. After refluxing for several hours, the mixture is acidified, and the crude product is obtained by filtration .
Chemical Reactions Analysis
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and disease context.
Comparison with Similar Compounds
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
3-Bromo-5-iodobenzoic acid: Another halogen-substituted benzoic acid with different reactivity and applications.
3-Bromo-5-methyl-1H-1,2,4-triazole: A compound with a similar structure but different functional groups and properties.
The uniqueness of this compound lies in its combination of a bromine atom and a tetraazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-(tetrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-1-5(8(14)15)2-7(3-6)13-4-10-11-12-13/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQVLBIZSOWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NN=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-34-9 | |
Record name | 3-bromo-5-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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